AZ10606120 dihydrochloride

Beschreibung

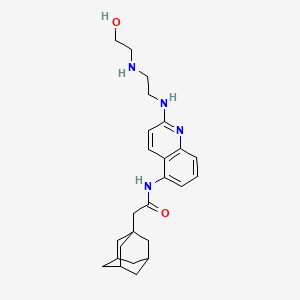

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFONFUUWORSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ10606120 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in inflammation, immune responses, and oncology. This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the P2X7R and the subsequent impact on intracellular signaling cascades. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathway and experimental workflows are provided to enhance understanding.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

AZ10606120 dihydrochloride functions as a negative allosteric modulator of the human and rat P2X7 receptor.[1][2] Unlike competitive antagonists that directly block the ATP binding site, AZ10606120 binds to a distinct site on the receptor.[1] This binding event induces a conformational change in the receptor that reduces the affinity or efficacy of the endogenous ligand, adenosine triphosphate (ATP), thereby preventing receptor activation. This allosteric inhibition is characterized by a positive cooperative binding manner.[1]

The P2X7 receptor is an ATP-gated ion channel.[3][4] Upon activation by high concentrations of extracellular ATP, it forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4][5] Prolonged activation can lead to the formation of a larger, non-selective pore permeable to molecules up to 900 Da, a unique feature of the P2X7R.[5] AZ10606120 effectively blocks both the channel and pore functions of the P2X7R.[6]

Quantitative Pharmacological Profile

The potency and affinity of AZ10606120 have been characterized in various in vitro systems. The following table summarizes key quantitative data:

| Parameter | Species | Value | Assay System | Reference |

| IC₅₀ | Human | ~10 nM | Cell-free assay | [7] |

| IC₅₀ | Human | ~10 nM | - | [8] |

| pIC₅₀ | Human | 8.9 ± 0.04 | Bz-ATP induced calcium flux in 1321N1 cells | [9] |

| pIC₅₀ | Rat | 5.7 ± 0.06 | Bz-ATP induced calcium flux in 1321N1 cells | [9] |

| Kₑ | Human | 1.4 nM | - | [1] |

| Kₑ | Rat | 19 nM | - | [1] |

| pKᵢ | Human | 8.5 ± 0.08 | Displacement of [³H]-A-804598 in 1321N1 cells | [9] |

| pKᵢ | Rat | 8.0 ± 0.08 | Displacement of [³H]-A-804598 in 1321N1 cells | [9] |

Downstream Signaling Consequences of P2X7R Inhibition by AZ10606120

By blocking P2X7R activation, AZ10606120 effectively abrogates a multitude of downstream signaling events. The P2X7R is a critical initiator of inflammatory cascades and is implicated in various pathological processes.

Caption: P2X7 Receptor Signaling and AZ10606120 Inhibition.

Key consequences of P2X7R blockade by AZ10606120 include:

-

Inhibition of Inflammasome Activation: The P2X7R is a potent activator of the NLRP3 inflammasome.[10] By preventing K⁺ efflux, AZ10606120 inhibits the assembly and activation of the NLRP3 inflammasome complex, leading to reduced caspase-1 activation and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

-

Reduction of Pro-inflammatory Cytokine Release: Consequently, the release of key inflammatory mediators is significantly attenuated.

-

Prevention of Cell Death: P2X7R activation can induce various forms of cell death, including apoptosis, necroptosis, and pyroptosis. AZ10606120 has been shown to protect cells from ATP-induced death. In the context of cancer, AZ10606120 can paradoxically induce cytotoxic cell death in tumor cells, such as glioblastoma, suggesting a complex, context-dependent role.[6][7] For instance, treatment of glioblastoma cancer stem cells with AZ10606120 for 72 hours significantly reduced their numbers and induced cytotoxic cell death, as indicated by increased lactate dehydrogenase (LDH) release.[6]

-

Modulation of Other Signaling Pathways: P2X7R activation is also linked to other signaling pathways, including those involving MAP kinases and transcription factors like NF-κB.[5][11] Inhibition by AZ10606120 would be expected to modulate these pathways.

Experimental Protocols

Detailed methodologies are crucial for the scientific rigor of studies investigating AZ10606120. Below are outlines of key experimental protocols.

In Vitro Assessment of P2X7R Antagonism

Caption: In Vitro Characterization Workflow for AZ10606120.

4.1.1. Calcium Flux Assay This assay measures the ability of AZ10606120 to inhibit agonist-induced calcium influx.

-

Cells: 1321N1 astrocytoma cells overexpressing the human or rat P2X7 receptor are commonly used.[9]

-

Procedure:

-

Cells are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of AZ10606120.

-

The P2X7R agonist, Bz-ATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to stimulate the receptor.

-

Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR).

-

-

Analysis: The concentration-response curves are used to calculate the IC₅₀ or pIC₅₀ value.

4.1.2. Radioligand Binding Assay This assay determines the binding affinity of AZ10606120 to the P2X7 receptor.

-

Preparation: Membrane preparations from cells expressing the P2X7 receptor are used.

-

Procedure:

-

Membranes are incubated with a radiolabeled P2X7R antagonist (e.g., [³H]-A-804598) and varying concentrations of AZ10606120.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Analysis: The data are used to calculate the inhibition constant (Kᵢ) or pKᵢ.

Assessment of Anti-Tumor Effects in Glioblastoma

4.2.1. Cell Proliferation Assay This protocol assesses the effect of AZ10606120 on tumor cell number.

-

Cells: U251 human glioblastoma cell line or primary human glioma samples.[7][12]

-

Procedure:

-

Cells are cultured in appropriate media.

-

Cells are treated with AZ10606120 (e.g., 5 µM and 25 µM for U251 cells, 15 µM for human glioma samples) for 72 hours.[7] A conventional chemotherapeutic agent like temozolomide can be used as a comparator.[7]

-

After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]

-

Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at 25°C for 1 hour.[7]

-

Cells are visualized using a fluorescence microscope, and cell counts are performed based on the number of DAPI-positive nuclei.[7]

-

4.2.2. Cytotoxicity Assay (LDH Release) This assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.

-

Procedure:

-

Cells are treated with AZ10606120 as described above.

-

After the incubation period, the cell culture supernatant is collected.

-

The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Increased LDH levels are indicative of cytotoxic cell death.[6][8]

-

Conclusion

AZ10606120 dihydrochloride is a highly potent and selective negative allosteric modulator of the P2X7 receptor. Its mechanism of action, centered on the inhibition of ATP-gated ion channel and pore formation, leads to the suppression of key inflammatory signaling pathways, including the NLRP3 inflammasome. The compound has also demonstrated significant anti-tumor effects in preclinical models of glioblastoma. The detailed pharmacological profile and experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology, immunology, and oncology, facilitating further exploration of the therapeutic potential of P2X7R antagonism.

References

- 1. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 2. AZ10606120 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X7 receptor antagonism by AZ10606120 significantly depletes glioblastoma cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Tumor Properties of AZ10606120 Dihydrochloride: A Technical Overview for Drug Development Professionals

An In-Depth Examination of a Selective P2X7 Receptor Antagonist in Oncology Research

AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R), is emerging as a promising compound in anti-cancer research.[1][2] This technical guide synthesizes the current understanding of its anti-tumor properties, mechanism of action, and experimental validation, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZ10606120 dihydrochloride exerts its anti-tumor effects by selectively targeting the P2X7 receptor, an ATP-gated ion channel.[1][2] It is a high-affinity antagonist with an IC50 of approximately 10 nM for both human and rat P2X7R.[1][2] The compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site. Upregulation of the P2X7R has been observed in several cancers, including gliomas, where it is believed to contribute to tumor growth and proliferation.[3][4] By blocking this receptor, AZ10606120 dihydrochloride inhibits downstream signaling pathways that promote tumor cell survival and proliferation.[4]

In Vitro Anti-Tumor Efficacy

Extensive in vitro studies have demonstrated the potent anti-proliferative and cytotoxic effects of AZ10606120 dihydrochloride across a range of cancer cell lines.

Glioblastoma

In human glioblastoma cell line U251 and patient-derived primary glioma samples, AZ10606120 dihydrochloride significantly reduces tumor cell numbers.[1][3] Treatment for 72 hours with concentrations as low as 5 µM has been shown to be effective.[1][3] Notably, in U251 cells, 15 µM of AZ10606120 was found to be more effective at inhibiting tumor cell proliferation than 50 µM of the standard chemotherapeutic agent, temozolomide.[3] Furthermore, the compound induces cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release in primary glioblastoma cultures.[5][6] Studies on glioblastoma cancer stem cells (GSCs), which are known for their resistance to conventional therapies, have shown that AZ10606120 significantly depletes GSC numbers in vitro.[7]

Other Cancers

The anti-tumor activity of AZ10606120 is not limited to glioblastoma. Research has indicated its efficacy in:

-

Pancreatic Ductal Adenocarcinoma (PDAC): Reduces proliferation, cell migration, and invasion in PDAC cell lines.[2] It has also been shown to reduce the number and activity of pancreatic stellate cells and collagen deposition in vivo.[1]

-

Melanoma and Neuroblastoma: P2X7R blockade with AZ10606120 has been demonstrated to cause a substantial reduction in tumor growth in mouse melanoma B16 cells and human neuroblastoma ACN cells.[3]

In Vivo Anti-Tumor and Anti-Angiogenic Effects

In vivo studies in animal models have corroborated the in vitro findings. Administration of AZ10606120 has been shown to inhibit tumor growth and display anti-angiogenic effects in mice. For instance, P2X7R inhibition with AZ10606120 reduced VEGF production and tumor angiogenesis in mice.[3] In a study on nude mice with HL-60 tumors, the combined administration of AZ10606120 (5 mg/kg, i.m.) and the chemotherapeutic drug daunorubicin (0.75 mg/kg, i.m.) was more effective in reducing tumor growth compared to single-agent administration.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-tumor properties of AZ10606120 dihydrochloride.

| Parameter | Value | Cell Line/Model | Source |

| IC50 (P2X7R) | ~10 nM | Human and Rat | [1][2] |

| KD (P2X7R) | 1.4 nM | Human | |

| KD (P2X7R) | 19 nM | Rat |

Table 1: Receptor Binding Affinity of AZ10606120 Dihydrochloride

| Cell Line | Concentration | Duration | Effect | Source |

| U251 Human Glioblastoma | 5 µM and 25 µM | 72 h | Significant reduction in cell number | [1][3] |

| Human Glioma Samples | 15 µM | 72 h | Significant reduction in cell number | [1][3] |

| U251 Human Glioblastoma | 15 µM | 72 h | More effective than 50 µM Temozolomide | [3] |

| PDAC Cell Lines | 10 µM | 24-60 h | Reduced proliferation, migration, and invasion | [2] |

| Glioblastoma Cancer Stem Cells | Not specified | 72 h | Significant reduction in GSC numbers | [7] |

Table 2: In Vitro Efficacy of AZ10606120 Dihydrochloride

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Cell Culture and Treatment

-

Cell Lines: U251 human glioblastoma cells and patient-derived primary glioma samples are commonly used.[1][3]

-

Culture Conditions: Cells are typically cultured to 80% confluency before treatment.[6][8]

-

Treatment: AZ10606120 dihydrochloride is dissolved in an appropriate solvent (note: it is not soluble in PBS) and added to the cell culture medium at the desired concentrations (e.g., 1-100 µM).[1][2] Treatment duration is typically 72 hours.[1][3]

Assessment of Cell Proliferation and Viability

-

DAPI Staining:

-

After 72 hours of treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[1]

-

Fixed cells are stained with 5 µM DAPI (4′,6-diamidino-2-phenylindole) nuclear counterstain at 25°C for 1 hour.[1]

-

Cells are visualized using a fluorescence microscope, and cell counts are conducted based on the number of DAPI-positive nuclei.[1]

-

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of AZ10606120 dihydrochloride.

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

AZ10606120 dihydrochloride has demonstrated significant anti-tumor properties, particularly in preclinical models of glioblastoma. Its potent and selective antagonism of the P2X7 receptor presents a novel therapeutic strategy for cancers with upregulated P2X7R expression. The compound's ability to inhibit proliferation, induce cytotoxicity, and potentially overcome resistance mechanisms in cancer stem cells highlights its potential as a standalone or adjunct therapy.

Future research should focus on elucidating the detailed molecular mechanisms downstream of P2X7R inhibition by AZ10606120. Further in vivo studies are warranted to assess its pharmacokinetic and pharmacodynamic properties, long-term efficacy, and safety profile in more complex tumor models. The promising preclinical data strongly supports the continued investigation of AZ10606120 dihydrochloride as a candidate for clinical development in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor antagonism by AZ10606120 significantly depletes glioblastoma cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AZ10606120 Dihydrochloride: A P2X7 Receptor Antagonist for Glioma and Glioblastoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 15 months. The current standard of care, which includes surgery, radiation, and chemotherapy with temozolomide (TMZ), offers only modest improvements in overall survival. This underscores the urgent need for novel therapeutic strategies that target the underlying molecular mechanisms of glioma progression. One such promising target is the P2X7 receptor (P2X7R), an ATP-gated ion channel that is overexpressed in glioma cells and has been implicated in tumor growth and proliferation. AZ10606120 dihydrochloride, a potent and selective P2X7R antagonist, has emerged as a promising investigational compound in glioma and glioblastoma research. This technical guide provides a comprehensive overview of the current state of research on AZ10606120 in this context, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.

Mechanism of Action

AZ10606120 is a non-competitive, negative allosteric modulator of the P2X7 receptor with a high degree of selectivity.[1] The P2X7R is an ionotropic receptor activated by high concentrations of extracellular ATP, which are often found in the tumor microenvironment. Upon activation, P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux can trigger a variety of downstream signaling events that promote tumor growth, proliferation, and invasion.[2][3]

By binding to an allosteric site on the P2X7R, AZ10606120 inhibits its function, thereby blocking the downstream signaling cascades that contribute to glioma pathogenesis.[1] Research has shown that antagonism of P2X7R by AZ10606120 in glioma and glioblastoma cells leads to a significant reduction in tumor cell proliferation and induces cytotoxic cell death.[1][2][4][5][6][7][8][9][10]

Preclinical Efficacy: In Vitro Studies

A growing body of preclinical research has demonstrated the anti-tumor effects of AZ10606120 in various glioma and glioblastoma models. These studies have consistently shown that AZ10606120 can inhibit tumor cell growth and is often more effective than the standard chemotherapeutic agent, temozolomide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of AZ10606120 on glioma and glioblastoma cells.

Table 1: Effect of AZ10606120 on U251 Human Glioblastoma Cell Proliferation [1][7]

| Treatment Group | Concentration | Treatment Duration | Reduction in Cell Number (compared to control) | p-value |

| AZ10606120 | 5 µM | 72 hours | Significant | p = 0.0156 |

| AZ10606120 | 15 µM | 72 hours | More effective than 50 µM Temozolomide | p < 0.0001 |

| AZ10606120 | 25 µM | 72 hours | Significant | Not specified |

| Temozolomide | 50 µM | 72 hours | Significant | Not specified |

Table 2: Effect of AZ10606120 on Primary Human Glioma Cell Proliferation [1]

| Treatment Group | Concentration | Treatment Duration | Reduction in Cell Number (compared to control) | p-value |

| AZ10606120 | 15 µM | 72 hours | Significant | p = 0.0476 |

Table 3: Cytotoxicity of AZ10606120 in Glioblastoma Cells [2][8]

| Cell Type | Treatment | Treatment Duration | Outcome |

| Primary Glioblastoma Cultures | AZ10606120 | 72 hours | Significantly increased lactate dehydrogenase (LDH) release |

| Glioblastoma Cancer Stem Cells (GSCs) | AZ10606120 | 72 hours | Significantly induced LDH release |

Signaling Pathways Modulated by AZ10606120

The anti-tumor effects of AZ10606120 are mediated through the modulation of several key signaling pathways downstream of the P2X7 receptor.

P2X7R-Mediated Pro-Tumorigenic Signaling

Activation of P2X7R in glioma cells is known to trigger pro-survival and pro-proliferative signaling cascades, including the NF-κB and PI3K/Akt pathways.[2][3] These pathways promote the expression of genes involved in cell cycle progression, inflammation, and angiogenesis, all of which contribute to glioma growth.

Caption: P2X7R activation by ATP promotes pro-tumorigenic signaling.

AZ10606120-Induced Cell Death Pathway

Intriguingly, the cytotoxic effects of AZ10606120 in glioblastoma cells do not appear to be primarily mediated by apoptosis.[1][11] Studies have shown no significant increase in apoptotic markers like Annexin V or cleaved caspase-3 following treatment.[1][11] Instead, evidence points towards the induction of a regulated form of necrosis, specifically RIPK1-independent TRADD-mediated necroptosis.[1] This suggests a unique mechanism of cell killing that could be advantageous in overcoming apoptosis-resistant glioma cells.

Caption: AZ10606120 induces necroptotic cell death in glioma cells.

Experimental Protocols

The following section details the methodologies for key experiments cited in the research of AZ10606120 in glioma and glioblastoma.

Cell Culture

-

U251 Human Glioblastoma Cell Line: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Primary Human Glioma Cultures: Freshly resected human glioma tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. Cells are then cultured in a specialized neural stem cell medium.[1]

-

Glioblastoma Cancer Stem Cells (GSCs): GSCs are cultured as neurospheres in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[9][12][13][14]

In Vitro Drug Treatment

-

Cells are seeded in appropriate culture vessels and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing AZ10606120 dihydrochloride at the desired concentrations (e.g., 5 µM, 15 µM, 25 µM).[1]

-

For comparison, other treatment groups may include a vehicle control (e.g., DMSO) and/or a positive control such as temozolomide (e.g., 50 µM).[1]

-

Cells are incubated with the treatments for a specified duration, typically 72 hours.[1]

Cell Proliferation and Viability Assays

-

Cell Counting: After treatment, cells are fixed and stained with a nuclear counterstain such as DAPI. The number of cells in multiple random fields of view is then quantified using fluorescence microscopy.[1]

-

LDH Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and cytotoxicity, is measured using a commercially available LDH assay kit according to the manufacturer's instructions.[2][8]

Experimental Workflow

Caption: A typical experimental workflow for in vitro studies.

Future Directions and Conclusion

References

- 1. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glioblastoma Tumor Microenvironment and Purinergic Signaling: Implications for Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]

- 5. neurologyopen.bmj.com [neurologyopen.bmj.com]

- 6. P2X7 receptor activation leads to increased cell death in a radiosensitive human glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2X7 receptor antagonism by AZ10606120 significantly depletes glioblastoma cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2X7R: A Critical Regulator and Potential Therapeutic Target for Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor [frontiersin.org]

The Role of AZ10606120 Dihydrochloride in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain.[1] Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade.[2] A key player in microglial activation is the P2X7 receptor (P2X7R), an ATP-gated ion channel.[3] Under conditions of cellular stress or injury, extracellular ATP levels rise, leading to the activation of P2X7R. This activation triggers a cascade of downstream events, including the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3][4]

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor.[5] By blocking the P2X7R, AZ10606120 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in the CNS. This technical guide provides a comprehensive overview of the mechanism of action of AZ10606120, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: P2X7R Antagonism in Neuroinflammation

AZ10606120 dihydrochloride exerts its anti-neuroinflammatory effects by specifically binding to and inhibiting the P2X7 receptor. The activation of P2X7R by high concentrations of extracellular ATP leads to two distinct functional states: a small cation-selective channel and a large, non-selective pore.[6] The opening of this pore is a critical step in the activation of the NLRP3 inflammasome.[1]

The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into its active form, caspase-1.[4] Caspase-1, in turn, cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory response.[4]

By blocking the P2X7R, AZ10606120 prevents the ATP-induced pore formation, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18. This targeted intervention at a key upstream node of the neuroinflammatory pathway makes AZ10606120 a molecule of significant interest for therapeutic development.

Quantitative Data

The potency and efficacy of AZ10606120 dihydrochloride have been evaluated in various in vitro models. The following tables summarize the key quantitative findings.

| Parameter | Cell Type/Receptor | Value | Reference |

| IC50 | Human and Rat P2X7R | ~10 nM | [5] |

| IC50 (Cell Number Reduction) | U251 Human Glioblastoma | 17 µM | [7][8] |

| Gene | Cell Line | Treatment Concentration | Fold Decrease in Expression | Log2 Fold Change | Reference |

| IL-1β | U251 | 15 µM | 0.736 | -1.036 | [7] |

| IL-8 (CXCL8) | U251 | 15 µM | 0.408 | -1.843 | [7] |

| MAP3K1 | U251 | 15 µM | 0.708 | -0.576 | [7] |

| NF-κB1 | U251 | 15 µM | 0.723 | -0.535 | [7] |

| STAT1 | U251 | 15 µM | 0.578 | -1.050 | [7] |

| TNF | U251 | 15 µM | 0.422 | -1.631 | [7] |

| Parameter | Cell Culture | Treatment Concentration | Effect | Reference |

| Cell Proliferation | Patient-Derived Glioblastoma | 15 µM | Significant reduction in tumor cell number | [6] |

| LDH Release | Patient-Derived Glioblastoma | ≥ 15 µM | Significant increase, indicating cytotoxicity | [6][9] |

| Cell Proliferation | U251 Human Glioblastoma | 5 µM and 25 µM | Significant inhibition of tumor growth | [10] |

Experimental Protocols

This section details methodologies for key experiments to evaluate the role of AZ10606120 dihydrochloride in neuroinflammation.

In Vitro Microglia Activation and Cytokine Release Assay

This protocol is designed to assess the inhibitory effect of AZ10606120 on pro-inflammatory cytokine release from activated microglia.

1. Cell Culture:

-

Culture primary microglia or a microglial cell line (e.g., BV-2) in a suitable medium, such as DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

2. Priming (Signal 1):

-

To induce the expression of pro-IL-1β, prime the microglia with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 3-4 hours.[1]

3. Antagonist Treatment:

-

After the priming step, wash the cells with sterile PBS and replace the medium with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of AZ10606120 dihydrochloride (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

4. Stimulation (Signal 2):

-

Stimulate the microglia with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce inflammasome activation and cytokine release.

5. Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

6. Cytokine Quantification:

-

Measure the concentration of IL-1β, TNF-α, and other relevant cytokines in the supernatant using commercially available ELISA kits or a multiplex immunoassay (e.g., Luminex).[2]

7. Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of AZ10606120 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in vivo model is used to evaluate the efficacy of AZ10606120 in a systemic inflammation-induced neuroinflammation context.

1. Animal Model:

-

Use adult male C57BL/6 mice or Wistar rats.[3] Acclimatize the animals for at least one week before the experiment.

2. AZ10606120 Administration:

-

Administer AZ10606120 dihydrochloride via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose range. The optimal dose should be determined in preliminary pharmacokinetic and pharmacodynamic studies. Include a vehicle control group.

3. Induction of Neuroinflammation:

-

One hour after the administration of AZ10606120 or vehicle, induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[6][11]

4. Tissue Collection:

-

At a specified time point post-LPS injection (e.g., 4, 24, or 48 hours), euthanize the animals and perfuse them with ice-cold saline.

-

Collect the brains and dissect specific regions of interest, such as the hippocampus and cortex.

5. Analysis of Neuroinflammatory Markers:

-

Quantitative PCR (qPCR): Homogenize the brain tissue and extract RNA to quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and other inflammatory markers (e.g., iNOS, COX-2).

-

ELISA/Multiplex Immunoassay: Prepare protein lysates from the brain tissue to measure the protein levels of inflammatory cytokines.

-

Immunohistochemistry/Immunofluorescence: Fix brain tissue in 4% paraformaldehyde, prepare cryosections, and perform staining for microglial activation markers (e.g., Iba1, CD68) and astrocyte activation markers (e.g., GFAP) to assess glial cell morphology and activation state.

6. Data Analysis:

-

Compare the levels of inflammatory markers and the extent of glial activation between the vehicle-treated and AZ10606120-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. High-throughput cytokine detection platform for evaluation of chemical induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Bacterial lipopolysaccharide model of neuroinflammation-associated neurodegeneration in Wistar rats: A comparison between different durations of lipopolysaccharide induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron potentiates microglial interleukin-1β secretion induced by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 6. Lipopolysaccharide-induced neuroinflammation leads to the accumulation of ubiquitinated proteins and increases susceptibility to neurodegeneration induced by proteasome inhibition in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocytogen.com [biocytogen.com]

- 8. biospective.com [biospective.com]

- 9. Amyloid-β(1-42) protofibrils stimulate a quantum of secreted IL-1β despite significant intracellular IL-1β accumulation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ10606120 Dihydrochloride: A Potential Therapeutic Avenue in Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The complex tumor microenvironment (TME), characterized by dense desmoplasia and immunosuppression, presents a significant barrier to effective treatment. Emerging research has identified the purinergic P2X7 receptor (P2X7R) as a key player in pancreatic cancer progression, making it a promising therapeutic target. AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7R, has shown potential in preclinical studies to modulate the TME and inhibit tumor growth. This technical guide provides a comprehensive overview of the current understanding of AZ10606120's role in pancreatic cancer, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZ10606120 dihydrochloride functions as an allosteric antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] In the context of pancreatic cancer, the P2X7R is often overexpressed on both cancer cells and pancreatic stellate cells (PSCs), the primary drivers of fibrosis in the TME.[2] The activation of P2X7R by high extracellular ATP concentrations, a common feature of the TME, triggers a cascade of downstream signaling events that promote tumor progression.

The binding of ATP to P2X7R leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux. This ion exchange activates multiple downstream signaling pathways, including:

-

ERK1/2 and JNK pathways: These pathways are crucial for cell proliferation and survival.[3]

-

PI3K/Akt pathway: This pathway is involved in cell growth, proliferation, and survival.

-

NF-κB signaling: This pathway plays a key role in inflammation and cell survival.

By blocking the P2X7R, AZ10606120 inhibits these downstream signaling cascades, thereby impeding cancer cell proliferation, migration, and invasion.[2] Furthermore, its action on PSCs can reduce the production of extracellular matrix components, thus alleviating the fibrotic stroma that shields the tumor from therapeutic agents and immune cells.

Preclinical Efficacy of AZ10606120 in Pancreatic Cancer Models

The therapeutic potential of AZ10606120 in pancreatic cancer has been investigated in various in vitro and in vivo models. These studies have demonstrated its ability to modulate key aspects of tumor biology.

In Vitro Studies

In laboratory settings, AZ10606120 has been shown to exert several anti-tumor effects on pancreatic cancer cell lines.

| Cell Line | Assay | Effect of AZ10606120 | Concentration | Reference |

| PancTu-1 Luc | Proliferation | Inhibition of basal cell proliferation | Not specified | [2] |

| PancTu-1 Luc | Migration & Invasion | Reduction of migration and invasion | Not specified | [2] |

| Panc-1 | Invasion | ~20% reduction in invasion | 10 µM | [4] |

| Human PSCs | Proliferation | Significant reduction in basal cell proliferation | Not specified | [5] |

| Mouse PSCs | Proliferation | Significant reduction in cell proliferation | Not specified | [5] |

In Vivo Studies

Animal models have provided further evidence for the anti-cancer activity of AZ10606120, although some conflicting results have been reported.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Orthotopic xenograft mouse model (PancTu-1 Luc cells) | Not specified | Reduced tumor bioluminescence, reduced PSC number/activity, and decreased collagen deposition. No effect on tumor invasion and spread. | [2] |

| p48Cre/+-LSL-KrasG12D/+ mice | 50 and 100 ppm in diet | Increased carcinoma incidence in male mice. 32% inhibition of carcinoma incidence in female mice (at 50 ppm) but with an increase in pancreatic tumor weights. Higher doses led to increased mortality. | [6] |

These conflicting findings highlight the complexity of the P2X7R's role in pancreatic cancer and suggest that the effects of its inhibition may be context-dependent, potentially varying with factors such as sex and genetic background of the animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the efficacy of AZ10606120 in pancreatic cancer studies.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.

Protocol:

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 2,500-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of AZ10606120 for 24-72 hours.

-

BrdU Labeling: Add BrdU labeling solution (10 µM final concentration) to each well and incubate for 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and incubate with a primary anti-BrdU antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.

-

Detection: Add TMB substrate and incubate for approximately 15-30 minutes. Stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.[7][8][9]

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the chamber remains uncoated.

-

Cell Seeding: Seed pancreatic cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.

-

Treatment: Add AZ10606120 to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24 hours.

-

Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope.[10][11][12][13]

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model closely mimics the human disease by implanting cancer cells directly into the pancreas of immunocompromised mice.

Protocol:

-

Cell Preparation: Resuspend luciferase-tagged pancreatic cancer cells (e.g., PancTu-1 Luc) in a basement membrane matrix like Matrigel.[14]

-

Surgical Procedure: Anesthetize the mouse and perform a laparotomy to expose the pancreas.

-

Cell Injection: Inject the cell suspension into the tail of the pancreas.[14]

-

Closure: Suture the abdominal wall and skin.

-

Treatment: Administer AZ10606120 through a suitable route (e.g., intraperitoneal injection or dietary administration).

-

Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI). This involves injecting the mouse with luciferin and measuring the light emitted from the tumor cells using an imaging system.[5][15][16][17]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AZ10606120's mechanism of action and the experimental procedures used to study it can aid in understanding its potential.

Caption: P2X7R signaling cascade in pancreatic cancer.

Caption: Preclinical evaluation workflow for AZ10606120.

Conclusion and Future Directions

AZ10606120 dihydrochloride represents a promising therapeutic agent for pancreatic cancer by targeting the P2X7 receptor, a key driver of tumor progression and fibrosis. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to modulate the tumor microenvironment. However, the conflicting in vivo data underscore the need for further research to delineate the precise contexts in which P2X7R antagonism is most effective. Future studies should focus on identifying predictive biomarkers for response to AZ10606120 and exploring its potential in combination with other therapeutic modalities, such as chemotherapy and immunotherapy, to overcome the formidable challenges of treating pancreatic cancer. A deeper understanding of the nuanced roles of P2X7R in different aspects of pancreatic cancer biology will be critical in translating the potential of AZ10606120 into clinical benefit for patients.

References

- 1. Functional role of P2X7 purinergic receptor in cancer and cancer-related pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activating P2X7 Receptors Increases Proliferation of Human Pancreatic Cancer Cells via ERK1/2 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2X7 receptor regulates cell survival, migration and invasion of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Targeting of the P2X7 receptor in pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. mbl.edu [mbl.edu]

- 9. assaygenie.com [assaygenie.com]

- 10. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia promotes pancreatic cancer cell migration, invasion, and epithelial-mesenchymal transition via modulating the FOXO3a/ DUSP6/ERK axis - Zhao - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 12. Cyclic AMP regulates the migration and invasion potential of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioluminescence Imaging of Angiogenesis in a Murine Orthotopic Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unraveling the Antidepressant Potential of AZ10606120 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R), has emerged as a promising candidate in the exploration of novel antidepressant therapies. With an IC50 of approximately 10 nM, this compound demonstrates a high affinity for its target, a key player in the neuroinflammatory pathways increasingly implicated in the pathophysiology of major depressive disorder. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant effects of AZ10606120 dihydrochloride, detailing its mechanism of action, and summarizing key experimental findings and methodologies.

Core Mechanism of Action: P2X7 Receptor Antagonism

The therapeutic potential of AZ10606120 as an antidepressant is intrinsically linked to its role as a P2X7R antagonist. The P2X7 receptor, an ATP-gated ion channel, is a critical component of the inflammatory cascade in the central nervous system. Its activation by high concentrations of extracellular ATP, often released during periods of stress and cellular damage, triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Chronic neuroinflammation is now widely recognized as a significant contributor to the development and maintenance of depressive symptoms.

By selectively blocking the P2X7R, AZ10606120 is hypothesized to exert its antidepressant effects through the following mechanisms:

-

Inhibition of Neuroinflammation: By preventing P2X7R activation, AZ10606120 can mitigate the release of pro-inflammatory cytokines, thereby reducing the neuroinflammatory state associated with depression.

-

Modulation of Neurotransmitter Systems: The P2X7R has been shown to influence the release of key neurotransmitters implicated in mood regulation. Notably, preclinical studies have demonstrated that perfusion with AZ10606120 can decrease the release of serotonin (5-HT) in the hippocampus of mice. This modulation of the serotonergic system, a primary target for many existing antidepressant medications, represents a crucial aspect of its mechanism of action.

Signaling Pathway of P2X7 Receptor in Depression

The following diagram illustrates the central role of the P2X7 receptor in the neuroinflammatory and neurochemical pathways associated with depression, and the point of intervention for AZ10606120.

Quantitative Data Summary

While direct quantitative data from behavioral studies specifically investigating the antidepressant effects of AZ10606120 dihydrochloride is limited in the currently available public literature, the compound's high potency as a P2X7R antagonist is well-established.

| Parameter | Value | Species/System | Reference |

| IC50 for P2X7R | ~10 nM | Not specified | --INVALID-LINK-- |

| Effect on 5-HT Release | Decreased | Mouse Hippocampus | --INVALID-LINK-- |

It is important to note that the antidepressant effects of other P2X7R antagonists have been demonstrated in various preclinical models, showing reductions in immobility time in the forced swim and tail suspension tests. These findings provide a strong rationale for the expected efficacy of AZ10606120 in similar assays.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the antidepressant potential of compounds like AZ10606120 are provided below. These protocols are based on standard methodologies in the field.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

-

Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)

-

Water maintained at 23-25°C

-

Video recording and analysis software

-

Animal holding cages

-

Towels for drying

Procedure:

-

Habituation (Day 1): Individually house mice and allow them to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-swim Session (Day 1): Place each mouse individually into the water tank filled to a depth of 15 cm for a 15-minute pre-swim session. This session serves to induce a state of behavioral despair.

-

Drug Administration: Administer AZ10606120 dihydrochloride or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30-60 minutes).

-

Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the water tank for a 6-minute test session.

-

Data Acquisition: Record the entire 6-minute session using a video camera.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice. The test involves suspending a mouse by its tail, leading to escape-oriented behaviors that eventually give way to immobility. Antidepressants typically decrease the duration of immobility in this test.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording and analysis software

-

Animal holding cages

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

-

Suspension: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail and suspend the mouse from the horizontal bar.

-

Test Duration: The test is typically conducted for a period of 6 minutes.

-

Data Acquisition: Record the entire 6-minute session using a video camera.

-

Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of movement.

Experimental Workflow for Antidepressant Screening

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antidepressant candidate like AZ10606120.

Conclusion and Future Directions

AZ10606120 dihydrochloride represents a compelling therapeutic candidate for the treatment of depression, primarily through its potent and selective antagonism of the P2X7 receptor. Its ability to modulate neuroinflammation and serotonergic neurotransmission provides a strong mechanistic rationale for its antidepressant potential. While direct in vivo behavioral data for this specific compound remains to be extensively published, the wealth of evidence supporting the role of P2X7R antagonism in ameliorating depressive-like behaviors in preclinical models provides a solid foundation for its further investigation.

Future research should focus on conducting comprehensive in vivo studies to quantify the antidepressant-like effects of AZ10606120 in established behavioral models, such as the forced swim test and the tail suspension test. Elucidating the dose-response relationship and comparing its efficacy to standard antidepressants will be crucial next steps. Furthermore, exploring its effects in chronic stress models of depression would provide more translationally relevant insights into its therapeutic potential. Continued investigation into the downstream signaling pathways affected by AZ10606120 will further refine our understanding of its mechanism of action and solidify its position as a promising novel antidepressant.

Methodological & Application

Application Notes and Protocols for AZ10606120 Dihydrochloride In Vitro Assays

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, pore formation, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of AZ10606120 on P2X7R activity, focusing on its application in cancer research, particularly glioblastoma.

P2X7R Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates the key events in the P2X7R signaling pathway and the point of inhibition by AZ10606120.

Quantitative Data Summary

The following tables summarize the quantitative data for AZ10606120 dihydrochloride in various in vitro assays.

Table 1: Potency of AZ10606120 Dihydrochloride

| Assay Type | Target | IC50 | Cell Line/System | Reference |

| P2X7R Antagonism | P2X7R | ~10 nM | Cell-free assay | [1] |

| Cell Viability | U251 Glioblastoma Cells | 17 µM | U251 Cells | [2][3] |

Table 2: Efficacy of AZ10606120 Dihydrochloride in Glioblastoma Cell Lines

| Assay Type | Cell Line | Concentration(s) | Incubation Time | Effect | Reference |

| Cell Proliferation | U251 | 5 µM, 25 µM | 72 h | Significant reduction in cell number | [1][4] |

| Cell Proliferation | Human Glioma Samples | 15 µM | 72 h | Significant reduction in tumor cell number | [1][2] |

| Cytotoxicity (LDH Release) | Primary Glioblastoma | 15 µM - 100 µM | 72 h | Significant increase in LDH release | [5] |

| Cell Viability | Glioblastoma Stem Cells | Not specified | 72 h | Significant reduction in GSC number | [6] |

Experimental Protocols

Cell Proliferation and Viability Assay (DAPI Staining)

This protocol is designed to assess the effect of AZ10606120 on the proliferation and viability of glioblastoma cells by quantifying the number of cell nuclei.

Experimental Workflow:

Materials:

-

Glioblastoma cell lines (e.g., U251) or primary human glioma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

AZ10606120 dihydrochloride

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Fixation solution (e.g., 1:1 acetone-methanol)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed U251 cells or primary glioma cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of AZ10606120 dihydrochloride (e.g., 5 µM and 25 µM for U251 cells; 15 µM for human glioma samples) for 72 hours.[1] Include an untreated control group.

-

Fixation: After 72 hours of incubation, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[1]

-

Staining: Stain the fixed cells with 5 µM DAPI nuclear counterstain at 25°C for 1 hour.[1]

-

Imaging: View the cells using a fluorescence microscope.

-

Quantification: Count the number of DAPI-positive nuclei to determine the cell count.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)

This assay quantifies the level of plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Experimental Workflow:

Materials:

-

Primary glioblastoma cell cultures

-

AZ10606120 dihydrochloride

-

LDH Cytotoxicity Detection Kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture primary glioblastoma cells to approximately 80% confluency and treat with various concentrations of AZ10606120 (e.g., 1 µM, 5 µM, 15 µM, 25 µM, 50 µM, 100 µM) for 72 hours.[5]

-

Supernatant Collection: After the incubation period, collect the cell-free supernatants.

-

LDH Reaction: Incubate the supernatants with the LDH reaction mixture from the kit at a 1:1 ratio for 25 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is directly proportional to the amount of LDH released.

Calcium Flux Assay

This protocol measures the influx of calcium ions into the cytoplasm following P2X7R activation and its inhibition by AZ10606120.

Experimental Workflow:

Materials:

-

Cell line expressing P2X7R (e.g., HEK293-P2X7R, THP-1)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

AZ10606120 dihydrochloride

-

P2X7R agonist (e.g., ATP or BzATP)

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Culture a cell line stably expressing the P2X7 receptor.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.

-

Antagonist Treatment: Pre-incubate the cells with various concentrations of AZ10606120 for 10-15 minutes.

-

Agonist Stimulation: Activate the P2X7 receptor with an agonist like ATP or BzATP.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscope.

-

Data Analysis: Determine the IC50 value for the inhibition of calcium influx.

IL-1β Release Assay

This assay quantifies the ability of AZ10606120 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.

Experimental Workflow:

Materials:

-

Monocytic cell line (e.g., THP-1) or primary macrophages

-

Lipopolysaccharide (LPS)

-

AZ10606120 dihydrochloride

-

P2X7R agonist (e.g., ATP or BzATP)

-

ELISA kit for human IL-1β

Procedure:

-

Cell Priming: Prime monocytic cells (e.g., THP-1) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of AZ10606120 for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]

- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ10606120 Dihydrochloride In Vivo Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel that plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cancer progression.[2][3] This document provides detailed application notes and protocols for the in vivo administration of AZ10606120 dihydrochloride in various mouse models, based on a review of preclinical research.

Mechanism of Action

AZ10606120 is a non-competitive, negative allosteric modulator that binds to a site distinct from the ATP binding pocket on the P2X7 receptor.[4] In conditions such as inflammation and in the tumor microenvironment, high concentrations of extracellular ATP activate the P2X7R, leading to the formation of a non-selective membrane pore. This triggers downstream signaling cascades, including inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[5] By blocking this receptor, AZ10606120 can modulate these responses, presenting a therapeutic potential that is being explored in various disease models.

Preclinical Applications in Mouse Models

-

Oncology: AZ10606120 has demonstrated anti-tumor effects in several cancer models. In a mesothelioma xenograft mouse model, it significantly inhibited tumor growth and invasion by approximately 50%.[2] Promising results have also been observed in models of neuroblastoma and glioblastoma.[3][6] In a human leukemia (HL-60) tumor model in nude mice, the combination of AZ10606120 (5 mg/kg, intramuscularly) with the chemotherapeutic agent daunorubicin was more effective at reducing tumor growth than either agent alone.[7]

-

Inflammation and Sepsis: The role of AZ10606120 in inflammatory conditions is context-dependent. In a murine model of polymicrobial sepsis induced by cecal slurry, a 10 mg/kg intraperitoneal dose of AZ10606120 did not confer protection and instead exacerbated the bacterial burden and increased circulating levels of several inflammatory cytokines.[8] This suggests that P2X7R antagonism may interfere with necessary anti-microbial immune responses in this context.[8]

-

Graft-Versus-Host Disease (GVHD): In a humanized mouse model of GVHD, a 2 mg/kg dose of AZ10606120 did not ameliorate disease symptoms, in contrast to the effects observed with less selective P2X7R antagonists.[9]

-

Neurological and Mood Disorders: AZ10606120 has shown antidepressant-like effects in a lipopolysaccharide (LPS)-induced anhedonia mouse model at a dose of 2 mg/kg administered intraperitoneally.[7]

Data Presentation

Table 1: In Vivo Efficacy of AZ10606120 Dihydrochloride in Various Mouse Models

| Disease Model | Mouse Strain | Dosage | Administration Route | Key Quantitative Findings | Reference(s) |

| Mesothelioma | Not Specified (likely immunodeficient) | Not Specified | Subcutaneous or Intraperitoneal | ~50% reduction in tumor size. | [2] |

| Polymicrobial Sepsis | Not Specified | 10 µg/g (10 mg/kg) | Intraperitoneal | Significantly elevated circulating levels of IL-1β, IL-6, TNF-α, and CXCL1 compared to sepsis alone. | [8] |

| Graft-Versus-Host Disease | NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | 2 mg/kg | Not Specified | No significant reduction in clinical or histological GVHD scores. | [9] |

| LPS-Induced Anhedonia | Not Specified | 2 mg/kg | Intraperitoneal | Restored sucrose consumption in the sucrose preference test. | [7] |

| Human Leukemia (HL-60) Xenograft | Nude Mice | 5 mg/kg | Intramuscular | Enhanced tumor growth reduction when combined with daunorubicin. | [7] |

Experimental Protocols

Drug Formulation and Handling

-

Solubility: AZ10606120 dihydrochloride is soluble in water (up to 25 mM or ~12.4 mg/mL) and DMSO (up to 100 mM or ~49.6 mg/mL).[4] It is important to note that this compound is not soluble in PBS .[1] For in vivo oral administration, a homogeneous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).[1]

-

Storage: The powdered form should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1]

Protocol 1: Orthotopic Glioblastoma Mouse Model

-

Objective: To assess the anti-tumor efficacy of AZ10606120 in a clinically relevant glioblastoma model.

-

Mouse Model:

-

Tumor Cell Implantation (Stereotactic Intracranial Injection):

-

Culture murine (e.g., GL261) or human (e.g., U87MG) glioblastoma cells. For some applications, cells can be engineered to express luciferase for in vivo imaging.[10]

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a small burr hole in the skull at precise coordinates targeting the striatum (e.g., 1.8 mm right of bregma and 3 mm deep).[12]

-

Slowly inject a suspension of tumor cells (e.g., 1 x 105 cells in 2-5 µL of sterile PBS) into the brain parenchyma.[12]

-

Withdraw the needle slowly, suture the incision, and provide post-operative analgesia.

-

-

Drug Administration:

-

Formulation: Prepare AZ10606120 in a suitable vehicle. For intraperitoneal injection, sterile water or a solution with a minimal amount of DMSO can be used.

-

Dosage: Based on other models, a starting range of 2-5 mg/kg can be tested. Dose-response studies are recommended.[7][9]

-

Route of Administration: Intraperitoneal (i.p.) or potentially oral gavage (p.o.).

-

Schedule: Begin treatment a few days post-implantation to allow tumor establishment. Administer daily or every other day.

-

-

Monitoring and Endpoints:

-

Monitor animal health and neurological signs daily.

-

Track tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.

-

The primary endpoint is typically survival time.

-

At the study endpoint or upon reaching humane endpoints, euthanize mice and perfuse with saline and formalin.

-

Harvest brains for histological analysis (H&E staining) and immunohistochemistry to assess tumor size and proliferation (e.g., Ki-67).

-

Protocol 2: Cecal Slurry (CS) Induced Polymicrobial Sepsis Model

-

Objective: To investigate the immunomodulatory effects of AZ10606120 during polymicrobial sepsis.

-

Mouse Model:

-

Strain: C57BL/6 or other standard inbred strains.

-

Age: 8-12 weeks.

-

Sex: Typically male mice to avoid confounding effects of the estrous cycle.

-

-

Preparation of Cecal Slurry:

-

Euthanize healthy donor mice.

-

Surgically remove the cecum and collect the contents into a sterile tube containing PBS with 15% glycerol.[6][9]

-

Homogenize the contents and filter through sterile gauze to remove large particulate matter.

-

Determine the bacterial concentration (CFU/mL) by plating serial dilutions.

-

The slurry can be stored at -80°C for future use, which improves reproducibility.[6][9]

-

-

Induction of Sepsis:

-

Thaw the cecal slurry and dilute to the desired concentration.

-

Induce sepsis by injecting a defined volume and concentration of the cecal slurry intraperitoneally into experimental mice.[8][9] The dose should be titrated to achieve the desired severity of sepsis (e.g., a dose causing ~50% mortality for sublethal studies).

-

-

Drug Administration:

-

Dosage: 10 mg/kg.[8]

-

Route of Administration: Intraperitoneal injection.

-

Timing: Administer AZ10606120 concurrently with, or shortly after, the cecal slurry injection.

-

-

Monitoring and Endpoints:

-

Monitor survival rates and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) regularly.

-

At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), collect blood via cardiac puncture for analysis of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or multiplex assay.

-

Perform peritoneal lavage to quantify bacterial load and inflammatory cell infiltration.

-

Harvest organs (e.g., lung, liver, spleen) for histological analysis and to determine bacterial burden.

-

Mandatory Visualizations

Caption: P2X7R signaling cascade and the inhibitory action of AZ10606120.

Caption: Experimental workflow for the cecal slurry-induced sepsis model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new cecal slurry preparation protocol with improved long-term reproducibility for animal models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. A New Cecal Slurry Preparation Protocol with Improved Long-Term Reproducibility for Animal Models of Sepsis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]

- 12. inotiv.com [inotiv.com]

Application Notes and Protocols: AZ10606120 Dihydrochloride for U251 Glioblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the tumor microenvironment of glioblastoma.[1][2][3] Research has demonstrated that P2X7R is upregulated in glioblastoma cells and contributes to tumor growth and proliferation.[4] AZ10606120 has been shown to effectively inhibit the proliferation of the human glioblastoma cell line, U251, and induce cytotoxic cell death, making it a compound of significant interest for neuro-oncology research.[2][5][6] Notably, its efficacy in reducing U251 cell numbers has been reported to be greater than that of the standard chemotherapeutic agent, temozolomide.[2][7]

These application notes provide a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows based on published research.

Data Presentation

Effective Concentrations of AZ10606120 on U251 Cells

The following table summarizes the effective concentrations of AZ10606120 dihydrochloride used in experiments with U251 cells, with treatment durations typically being 72 hours.

| Concentration | Observed Effect on U251 Cells | Reference |

| 5 µM | Significant reduction in cell number/proliferation. | [2] |

| 15 µM | Significant reduction in cell number; more effective than 50 µM temozolomide. | [2][8][7] |

| 17 µM | IC50 for reduction in cell number. | |

| 25 µM | Significant reduction in cell number/proliferation. | [2] |

| 50 µM | Reduction in cell number and increased LDH release. | [5] |

Comparative Efficacy of P2X7R Antagonists and Chemotherapeutics on U251 Cells

This table provides a comparison of AZ10606120 with other P2X7R antagonists and the standard chemotherapeutic agent, temozolomide, based on a 72-hour treatment period.

| Compound | Concentration | Effect on U251 Cell Number | Reference |

| AZ10606120 | 15 µM | Significant Reduction | [2][7] |

| Temozolomide (TMZ) | 50 µM | Significant Reduction (less effective than 15 µM AZ10606120) | [2][7] |

| Brilliant Blue G (BBG) | 20 µM | No Significant Reduction | [2][3] |

| Oxidized ATP (oATP) | 250 µM | No Significant Reduction | [2][3] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for studying the effects of AZ10606120 on U251 cells.

Caption: Proposed signaling pathway of AZ10606120 in U251 cells.

Caption: General experimental workflow for AZ10606120 treatment of U251 cells.

Experimental Protocols

Protocol 1: U251 Cell Proliferation Assay

This protocol details a method to assess the effect of AZ10606120 on the proliferation of U251 cells by quantifying cell numbers.

Materials:

-

U251 human glioblastoma cell line

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

AZ10606120 dihydrochloride[1]

-

Vehicle control (e.g., fresh DMSO)[1]

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Acetone-methanol solution (1:1), pre-chilled to -20°C[1]

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain (e.g., 5 µM)[1]

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed U251 cells in a multi-well plate at a density that will allow them to reach approximately 80% confluency within 24-48 hours.[2][9]

-

Treatment: Once cells have reached ~80% confluency, remove the culture medium and replace it with fresh medium containing the desired concentrations of AZ10606120 (e.g., 5 µM, 15 µM, 25 µM) or the vehicle control.[2][9]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2][10]

-

Cell Fixation: After 72 hours, carefully aspirate the medium. Gently wash the cells once with PBS. Add the pre-chilled 1:1 acetone-methanol solution to each well and incubate at -20°C for 15 minutes to fix the cells.[1]

-

Staining: Remove the fixation solution and wash the wells twice with PBS. Add the DAPI staining solution to each well and incubate at room temperature for 1 hour in the dark.[1][9]

-